

# An In-Depth Technical Guide to Hex-3-en-5-yn-1-ol

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## Compound of Interest

Compound Name: Hex-3-en-5-yn-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hex-3-en-5-yn-1-ol**, including its chemical identifiers, properties, and the broader context of the enynol class of compounds to which it belongs. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates general synthetic methodologies and biological activities associated with enynols, providing a valuable resource for researchers in organic synthesis and drug discovery.

## Chemical Identity and Properties

The compound specified, **Hex-3-en-5-yn-1-ol**, is a member of the enynol family, characterized by the presence of both a double (en) and a triple (yn) bond, as well as a terminal alcohol functional group.

IUPAC Name: **hex-3-en-5-yn-1-ol**<sup>[1]</sup> CAS Number: 61753-36-4<sup>[1]</sup>

A closely related isomer is hex-5-en-3-yn-1-ol, with the CAS Number 28916-38-3.<sup>[2]</sup> It is crucial for researchers to distinguish between these isomers based on their respective CAS numbers.

## Physicochemical Data

The following table summarizes the computed physicochemical properties of **Hex-3-en-5-yn-1-ol**. It is important to note that these are theoretical predictions and may differ from experimental values.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O	PubChem[1]
Molecular Weight	96.13 g/mol	PubChem[1]
XLogP3	0.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	96.057514874 Da	PubChem[1]
Monoisotopic Mass	96.057514874 Da	PubChem[1]
Topological Polar Surface Area	20.2 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	7	PubChem[1]
Complexity	102	PubChem[1]

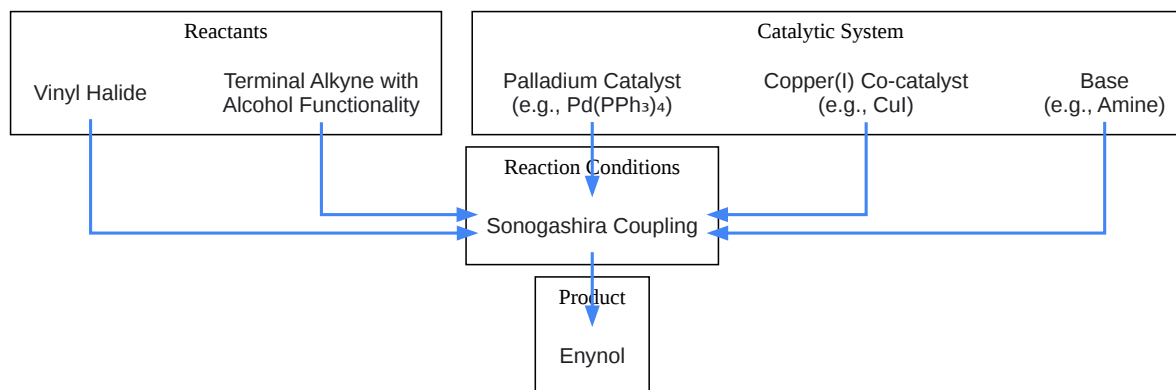
## Synthesis and Reactivity of Enynols

While specific experimental protocols for the synthesis of **Hex-3-en-5-yn-1-ol** are not readily available in the surveyed literature, general methodologies for the synthesis of enynols are well-established. These compounds are valuable intermediates in organic synthesis, often serving as precursors for the construction of complex carbo- and heterocyclic scaffolds found in natural products and pharmaceutically active molecules.

### General Synthetic Strategies

The synthesis of enynols can be achieved through various modern organic chemistry reactions. One of the most common and versatile methods is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Below is a conceptual workflow for the synthesis of an enynol, which could be adapted for the synthesis of **Hex-3-en-5-yn-1-ol**.



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Caption: Conceptual workflow for the Sonogashira coupling to synthesize an enynol.

## Reactivity and Cyclization Reactions

Enynols are versatile substrates for a variety of chemical transformations, particularly cascade and cyclization reactions. Gold-catalyzed cyclizations of enynols have emerged as a powerful tool for the synthesis of complex molecular architectures. These reactions can proceed through different pathways, leading to the formation of various carbo- and heterocyclic systems. The reactivity of the enynol can be tuned by the nature of the catalyst and the reaction conditions.

## Biological Activity of Enynol Derivatives

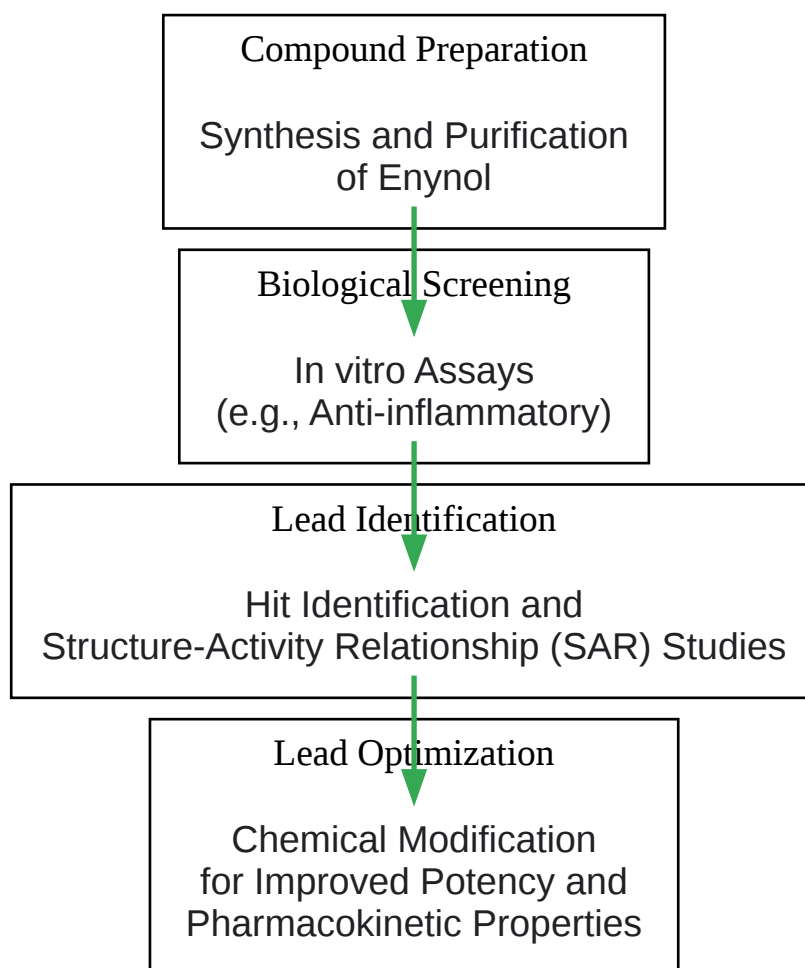
Derivatives of enynes isolated from natural sources, such as terrestrial plants and fungi, have garnered significant interest due to their potent biological activities.

## Anti-inflammatory Properties

A notable biological activity associated with enyne derivatives is their anti-inflammatory potential.<sup>[3]</sup> This activity is thought to arise from the structural similarity of these compounds to endogenous anti-inflammatory agents. The enyne functional group is a key pharmacophore,

and its presence in a molecule can be a starting point for the development of novel anti-inflammatory drugs.

The general workflow for investigating the biological activity of a synthesized enynol compound is outlined below.



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## References

- 1. Hex-3-en-5-yn-1-ol | C<sub>6</sub>H<sub>8</sub>O | CID 71392619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hex-5-en-3-yn-1-ol | C<sub>6</sub>H<sub>8</sub>O | CID 120095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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